![molecular formula C3H4O6P- B1206124 2-(Phosphonooxy)acrylate CAS No. 73-89-2](/img/structure/B1206124.png)
2-(Phosphonooxy)acrylate
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Overview
Description
Phosphoenolpyruvate is a monocarboxylic acid anion resuting from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It has a role as a human metabolite and a fundamental metabolite. It derives from an acrylate. It is a conjugate base of a phosphoenolpyruvic acid.
A monocarboxylic acid anion derived from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It is a metabolic intermediate in GLYCOLYSIS; GLUCONEOGENESIS; and other pathways.
Scientific Research Applications
Polymer Synthesis and Properties A study synthesized 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, demonstrating their hydrolytic stability and varied behavior during radical polymerization. These monomers showcase potential for innovative applications due to their solubility in water and adhesive properties (Moszner et al., 2001).
Innovative Copolymer Applications The synthesis and controlled polymerization of a novel acrylamide monomer with phosphonated moieties were explored. The results indicate potential applications in various fields like drug delivery and water treatment due to the chemical stability and the presence of phosphonated moieties (Graillot et al., 2013).
Scale Inhibition Properties Research on the effects of polymers and phosphonates on calcium sulfate dihydrate (gypsum) scale revealed that certain phosphonates, particularly polyamino polyether methylene phosphonic acid (PAPEMP), exhibit excellent inhibition properties. These findings are critical for industrial applications to mitigate scale formation and related issues (Amjad et al., 2014).
Flame Retardancy in Coatings A study demonstrated that a novel melamine-based hyperbranched polyphosphonate acrylate, blended with epoxy acrylate, significantly improved flame retardancy in coatings. This discovery has implications for developing advanced materials with enhanced safety profiles (Xiaofeng et al., 2014).
Phosphonate Chemistry in Water Treatment The synthesis, characterization, and structure of a Ca salt of Amino-tris-Methylene Phosphonate (AMP) were reported, showcasing its potential use as a mineral scale and corrosion inhibitor. This study provides a foundation for developing efficient water treatment solutions (Demadis & Katarachia, 2004).
properties
CAS RN |
73-89-2 |
---|---|
Molecular Formula |
C3H4O6P- |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |
InChI Key |
DTBNBXWJWCWCIK-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])OP(=O)(O)O |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)O |
Other CAS RN |
73-89-2 |
synonyms |
Phosphoenolpyruvate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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